![molecular formula C11H14ClNO4S B2868194 Benzyl N-[(2R)-1-chlorosulfonylpropan-2-yl]carbamate CAS No. 2112841-62-8](/img/structure/B2868194.png)
Benzyl N-[(2R)-1-chlorosulfonylpropan-2-yl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl N-[(2R)-1-chlorosulfonylpropan-2-yl]carbamate is a chemical compound with the molecular weight of 291.76 . The IUPAC name for this compound is benzyl ®- (1- (chlorosulfonyl)propan-2-yl)carbamate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H14ClNO4S/c1-9(8-18(12,15)16)13-11(14)17-7-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3, (H,13,14)/t9-/m1/s1 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
The compound has a molecular weight of 291.76 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the sources I accessed.Wissenschaftliche Forschungsanwendungen
Insecticidal Applications
Research on benzoylphenylurea-S-carbamates, which share structural similarities with Benzyl N-[(2R)-1-chlorosulfonylpropan-2-yl]carbamate, has shown promising insecticidal properties. These compounds exhibit excellent larvicidal activities against pests like the Oriental armyworm, aphids, and mosquitoes by combining the knockdown effects of carbamates at higher concentrations with the insect growth regulator activities of benzoylphenylureas at lower concentrations (Chen et al., 2007).
Antimicrobial Properties
Carbamate derivatives have also been explored for their antimicrobial properties. For instance, compounds derived from benzimidazole as anti-Helicobacter pylori agents demonstrated potent and selective activities against this gastric pathogen, showcasing their potential as novel anti-H. pylori agents (Carcanague et al., 2002).
Enzyme Inhibition for Therapeutic Applications
Benzylsulfamide derivatives, synthesized from reactions involving chlorosulfonyl isocyanate (CSI), have been studied for their inhibition effects on carbonic anhydrase enzymes. These compounds exhibit nanomolar inhibition constants, indicating potential therapeutic applications (Göksu et al., 2014).
Agricultural Applications
In the agricultural sector, carbendazim (a benzimidazole carbamate) and tebuconazole have been encapsulated in solid lipid nanoparticles and polymeric nanocapsules for sustained release, aiming to improve the efficiency of fungal disease prevention and control while minimizing environmental and human toxicity (Campos et al., 2015).
Neurodegenerative Disease Treatment
Schiff bases related to carbazole derivatives have been synthesized and evaluated for their drug-like properties, pharmacokinetic, pharmacodynamic, and pharmacogenomic characteristics. These compounds, particularly those targeting neurodegenerative disorders like Alzheimer's disease, illustrate the potential of carbamate derivatives in developing neuropsychiatric drugs (Avram et al., 2021).
Safety and Hazards
The safety data sheet for a similar compound, Benzyl carbamate, suggests that it may be harmful if inhaled and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of inhalation, it is advised to remove the victim to fresh air and keep at rest in a position comfortable for breathing .
Eigenschaften
IUPAC Name |
benzyl N-[(2R)-1-chlorosulfonylpropan-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO4S/c1-9(8-18(12,15)16)13-11(14)17-7-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,13,14)/t9-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIHFPICSMSDBCI-SECBINFHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS(=O)(=O)Cl)NC(=O)OCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CS(=O)(=O)Cl)NC(=O)OCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl N-[(2R)-1-chlorosulfonylpropan-2-yl]carbamate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


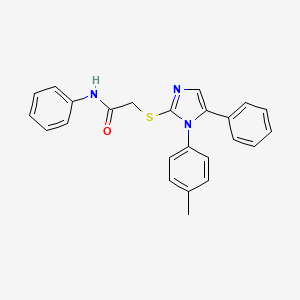
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-fluorobenzamide hydrochloride](/img/structure/B2868114.png)
![N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2868115.png)
![[(5-Chloro-2-methoxyphenyl)sulfonyl][4-(6-methylbenzothiazol-2-yl)phenyl]amine](/img/structure/B2868116.png)
methanone](/img/structure/B2868117.png)
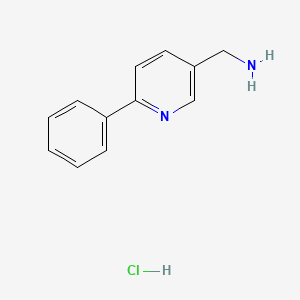
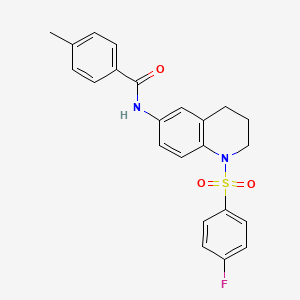

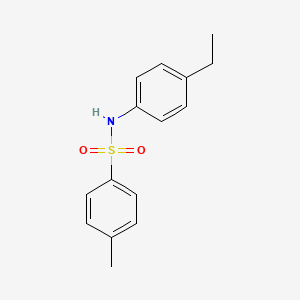
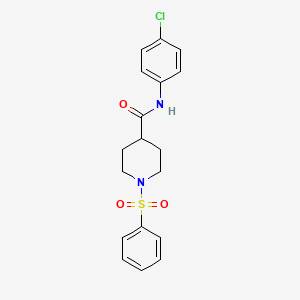
![3,6-Dimethyl-4-oxo-3,4-dihydrofuro[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B2868129.png)
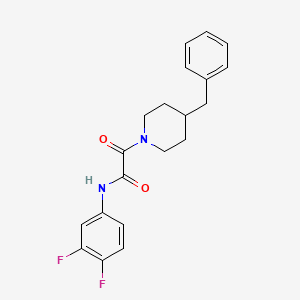
![6-(pyridin-2-yl)-1-[3-(trifluoromethyl)phenyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2868134.png)